molecular formula C10H21NO4 B8263679 Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate

Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate

Cat. No.: B8263679
M. Wt: 219.28 g/mol
InChI Key: IZMCAQNTTZWNNI-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate is a chemical compound known for its unique structure and properties. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a dimethoxypropan-2-yl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethoxypropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amine functionalities during multi-step reactions. The molecular targets and pathways involved include the formation of stable carbamate linkages and their subsequent cleavage under specific conditions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Used as a protecting group for amines, similar to Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate.

    Benzyl carbamate: Another protecting group for amines, but with different reactivity and stability.

    Methyl carbamate: Used in the synthesis of pesticides and pharmaceuticals

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. The presence of the dimethoxypropan-2-yl group enhances its solubility and makes it suitable for specific applications in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-(1,3-dimethoxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-8(6-13-4)7-14-5/h8H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMCAQNTTZWNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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